Dibutyltin maleate CAS number 78-04-6
Dibutyltin maleate CAS number 78-04-6
An In-Depth Technical Guide to Dibutyltin Maleate (CAS No. 78-04-6)
Abstract
Dibutyltin maleate (DBTM), CAS No. 78-04-6, is an organotin compound with significant industrial utility, primarily as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in various polymerization reactions.[1][2] This guide provides a comprehensive technical overview of its chemical properties, mechanisms of action, synthesis, and analytical methods for professionals in research and drug development. While its efficacy in preventing polymer degradation is well-established, its application is governed by a significant toxicological profile that necessitates stringent safety and handling protocols. This document synthesizes field-proven insights into its dual role as a high-performance additive and a hazardous chemical, offering a balanced perspective on its industrial lifecycle.
Chemical Identity and Physicochemical Properties
Dibutyltin maleate is a non-sulphur organotin compound characterized by a central tin atom bonded to two butyl groups and a maleate ester.[3] This structure is fundamental to its function in both stabilization and catalysis.
Chemical Structure
Caption: Chemical structure of Dibutyltin maleate.
Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (Z)-but-2-enedioate;dibutyltin(2+) | [4] |
| Synonyms | Di-n-butyltin maleate, Butyl tin maleate | [3] |
| CAS Number | 78-04-6 | [3] |
| Molecular Formula | C12H20O4Sn | [3][4] |
| Molecular Weight | 346.99 g/mol | [3][4] |
| Appearance | White amorphous powder or crystals | [1][2] |
| Melting Point | 135-140 °C | [5] |
| Specific Gravity | 1.36-1.42 g/cm³ (at 24 °C) | [1] |
| Solubility | Soluble in benzene, acetone, ethanol, organic esters. Insoluble in water. | [1][3][5] |
Core Applications and Mechanisms of Action
DBTM's industrial value is rooted in its ability to intervene in chemical degradation and polymerization pathways.
Heat Stabilization of Polyvinyl Chloride (PVC)
PVC is inherently unstable at the high temperatures required for processing.[6] The degradation process, known as dehydrochlorination, involves the elimination of hydrogen chloride (HCl) from the polymer backbone.[7][8] This creates conjugated double bonds (polyenes) that absorb visible light, causing discoloration, and compromises the material's physical properties.[7][9] This reaction is autocatalytic, as the released HCl accelerates further degradation.[6][9]
DBTM provides high thermal stability and clarity, functioning through a multi-pronged mechanism.[2][3]
-
HCl Scavenging : DBTM readily reacts with and neutralizes hydrogen chloride as it is formed, preventing the autocatalytic degradation cycle.[10]
-
Labile Chlorine Substitution : The primary cause of PVC instability is the presence of structural defects, particularly allylic chlorine atoms, which are highly susceptible to elimination.[7] DBTM substitutes these labile chlorines with more stable maleate ester groups, effectively passivating these initiation sites and preventing the "zipper" reaction of dehydrochlorination.[10]
-
Disruption of Polyenes : The maleate group within the DBTM molecule can undergo Diels-Alder reactions with the conjugated double bonds formed during degradation. This breaks up the long, color-causing polyene sequences, thus preserving the material's original color.[10]
Caption: Mechanism of PVC stabilization by Dibutyltin maleate (DBTM).
Catalysis in Polymer Synthesis
DBTM also functions as an effective catalyst, particularly in reactions involving esters and urethanes.[2][11]
-
Ring-Opening Polymerization (ROP) : DBTM has been successfully used as an initiator for the solvent-free ROP of ε-caprolactone to produce polycaprolactone (PCL), a biodegradable polyester.[12] The mechanism is believed to be a coordination-insertion pathway, where the monomer coordinates to the tin center before inserting into a Sn-O bond.[12]
-
Esterification and Transesterification : As a Lewis acid, DBTM can catalyze esterification and transesterification reactions, often used in the production of coatings, adhesives, and resins.[2][6][11]
-
Polyurethane Formation : Organotin compounds, including dibutyltin derivatives, are widely used to catalyze the reaction between isocyanates and diols to form polyurethanes.[11]
Synthesis and Manufacturing Process
The industrial synthesis of DBTM is achieved through a high-yield reaction that ensures a pure, crystalline product.[13]
Industrial Synthesis Protocol
The following protocol is based on a patented method for preparing anhydrous DBTM.[13]
-
Charging the Reactor : To a suitable reaction vessel, add an inert cycloaliphatic hydrocarbon solvent with a boiling point ≥ 75°C (e.g., cyclohexane). The typical solvent-to-product ratio is between 0.6:1 and 1:1.[13]
-
Reactant Addition : Add a stoichiometric amount of maleic anhydride to the solvent. Heat the mixture to 60-65 °C to melt the anhydride.[13]
-
Reaction with Dibutyltin Oxide : Begin the portion-wise addition of a stoichiometric amount of dibutyltin oxide. Maintain the reaction temperature between 70-80 °C during the addition, which typically takes 30-40 minutes.[13]
-
Reaction Completion : After the addition is complete, maintain the reaction mixture at approximately 75 °C for 60-90 minutes to ensure the reaction goes to completion. The DBTM product forms and dissolves in the hot solvent.[13]
-
Crystallization : Cool the reaction mixture slowly. As the solution cools to below 40 °C, the pure DBTM product begins to crystallize, forming a thick slurry.[13]
-
Isolation and Drying : Further cool the slurry to 20-25 °C and hold for 30-90 minutes to maximize precipitation. Recover the crystalline product via filtration or decantation.[13]
-
Drying : Dry the recovered filter cake in trays at 50-90 °C to yield the final, off-white powdered product. Yields typically exceed 90%.[13]
Caption: Industrial synthesis workflow for Dibutyltin maleate.
Toxicological Profile and Safety Protocols
DBTM is a hazardous substance and requires strict handling procedures. Its toxicity profile indicates severe acute and chronic health risks.[1][3][4]
Human Health Hazards
Organotin compounds are known for their toxicity, with effects targeting the immune, nervous, and reproductive systems.[1]
| Hazard Class | GHS Classification & Statement | Source(s) |
| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302) | [3][14] |
| Acute Inhalation Toxicity | Category 2: Fatal if inhaled (H330) | [3][14] |
| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage (H314) | [3][14] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction (H317) | [3][5] |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects (H341) | [3][4] |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child (H360) | [3][4] |
| STOT (Repeated Exposure) | Category 1: Causes damage to organs through prolonged or repeated exposure (H372) | [3][4] |
-
Acute Exposure : Inhalation of dust can be fatal.[1][3] Skin contact can cause severe chemical burns that are slow to heal, while ingestion can cause serious internal damage.[1][5]
-
Chronic Exposure : Long-term exposure can lead to cumulative health effects, with documented negative impacts on the reproductive and immune systems.[1] Dibutyltin compounds can cause withering of the thymus gland, a key component of the immune system.[1]
Laboratory and Industrial Handling Protocols
Due to its high toxicity, all contact must be avoided.[1]
-
Engineering Controls : Always handle DBTM within a well-ventilated area, preferably in a fume hood or a closed system with appropriate exhaust ventilation.[1][15] Prevent the concentration of dust in low-lying areas.[1]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield conforming to EN 166(EU) or NIOSH (US) standards.[14]
-
Skin Protection : Wear impervious protective clothing, including gloves (e.g., nitrile rubber) and a lab coat. Ensure that no skin is exposed.[1][5]
-
Respiratory Protection : For operations that may generate dust, use a full-face respirator with a particulate filter (type ABEK or equivalent).[5]
-
-
Handling Procedures :
-
Spill and Cleanup :
-
Minor Spills : Use dry cleanup procedures.[1] Carefully sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal. Avoid generating dust.[1] The vacuum must be fitted with a HEPA filter.[1]
-
Major Spills : Evacuate the area and move upwind.[1] Wear full-body protective clothing with breathing apparatus.[1] Contain the spill and prevent entry into drains or waterways.[1]
-
Environmental Fate and Ecotoxicity
Organotin compounds are recognized as significant environmental pollutants due to their persistence and toxicity.
-
Persistence and Transport : DBTM and other organotins bind strongly to sediments and soils.[16][17] Their degradation in the environment is slow, though it can be accelerated by sunlight and microbial action.[17]
-
Ecotoxicity : Dibutyltin compounds are harmful to aquatic organisms.[1] As degradation products of the even more toxic tributyltin (TBT), they contribute to the overall environmental burden of organotins, which are known to cause endocrine disruption and mortality in aquatic species even at low concentrations.[16][17][18]
Analytical Methodologies
Accurate quantification of DBTM is crucial for monitoring occupational exposure and environmental contamination. The standard approach involves measuring the total tin content.
Protocol: Determination of DBTM in Air (OSHA Method)
This protocol outlines the analysis of airborne DBTM by quantifying elemental tin.[19]
-
Sample Collection : Collect air samples on a 0.8-micron mixed cellulose ester filter (MCEF) using a personal sampling pump at a flow rate of 1-2 L/min. A minimum air volume of 200 L is recommended.[19]
-
Sample Preparation (Digestion) :
-
Carefully transfer the filter sample to a clean beaker.
-
Add concentrated sulfuric acid and 30% hydrogen peroxide.
-
Heat the sample to digest the organic matrix, leaving the tin in an acid-soluble form.
-
Dilute the digested sample to a known volume with 10% hydrochloric acid.[19]
-
-
Instrumentation : Use an Atomic Absorption (AA) spectrophotometer equipped with a heated graphite furnace (HGA) and an electrodeless discharge lamp for tin.[19]
-
Analysis :
-
Prepare a series of tin standards from a stock 1000 µg/mL Sn standard or by dissolving pure DBTM.[19]
-
Aspirate the prepared samples and standards into the graphite furnace.
-
Measure the absorbance at the appropriate wavelength for tin.
-
Construct a calibration curve from the standards and determine the concentration of tin in the samples.
-
-
Interferences : Be aware that other soluble tin compounds present in the sample will interfere with the analysis.[19]
Conclusion
Dibutyltin maleate is a highly effective and versatile organotin compound, indispensable as a heat stabilizer in the PVC industry and as a catalyst for specialized polymer synthesis. Its performance is counterbalanced by its significant toxicity to human health and the environment. Therefore, its use demands a profound understanding of its chemical behavior and adherence to the highest standards of industrial hygiene, safety protocols, and environmental stewardship to mitigate risks throughout its lifecycle.
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